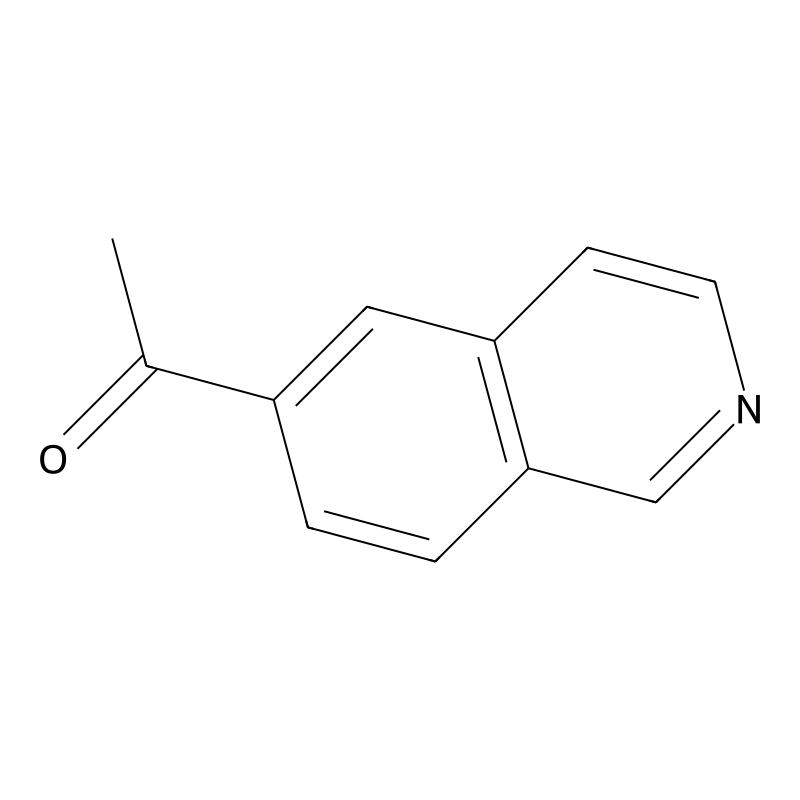

1-(Isoquinolin-6-YL)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Isoquinolin-6-YL)ethanone is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One specific application of 1-(Isoquinolin-6-YL)ethanone is in the synthesis of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .

- Field: Organic Chemistry

- Application: 1-(Isoquinolin-6-YL)ethanone is used in the synthesis of quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields .

- Method: The synthesized molecules were screened for their efficacy against the typical drugs in the market .

- Results: The results of these studies were not available in the sources I found .

- Field: Pharmaceutical Research

- Application: 1-(Isoquinolin-6-YL)ethanone is used in pharmaceutical research due to its potential therapeutic effects .

- Method: The compound is used in the development of new drugs and therapies .

- Results: The results of these studies were not available in the sources I found .

Synthesis of Quinolinyl-Pyrazoles

Pharmaceutical Research

- Field: Chemical Synthesis

- Application: 1-(Isoquinolin-6-YL)ethanone is used as a chemical intermediate in the synthesis of other complex molecules .

- Method: The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results: The results or outcomes obtained were not available in the sources I found .

- Field: Pharmacokinetics

- Application: 1-(Isoquinolin-6-YL)ethanone has been studied for its pharmacokinetic properties, including its GI absorption, BBB permeant, and lipophilicity .

- Method: The compound is used in the development of new drugs and therapies .

- Results: The results of these studies were not available in the sources I found .

Chemical Intermediates

Pharmacokinetics Research

1-(Isoquinolin-6-YL)ethanone is an organic compound classified within the isoquinoline family, characterized by its unique structure that features an ethanone group attached to the sixth position of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. Its molecular formula is C11H9NO, and it has a molecular weight of approximately 171.20 g/mol. The compound is known for its ability to inhibit cytochrome P450 1A2, an important enzyme involved in drug metabolism, thus influencing various biochemical pathways and therapeutic outcomes .

- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction: Reduction processes can convert the ethanone group into alcohols or other reduced forms.

- Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring, enhancing its chemical diversity.

The biological activity of 1-(Isoquinolin-6-YL)ethanone is primarily attributed to its role as a cytochrome P450 1A2 inhibitor. This inhibition affects the metabolism of numerous drugs and endogenous compounds, which can lead to altered pharmacokinetics and pharmacodynamics. Additionally, the compound has been shown to influence cell signaling pathways related to oxidative stress and apoptosis, indicating potential therapeutic implications in conditions characterized by these processes .

The synthesis of 1-(Isoquinolin-6-YL)ethanone can be achieved through several methods:

- Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of isoquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to prevent side reactions.

- Alternative Methods: Industrial production may utilize continuous flow reactors for enhanced yield and purity. Additionally, metal-free oxidative cross-coupling techniques have been explored to improve efficiency while minimizing environmental impact .

Due to its biological properties, 1-(Isoquinolin-6-YL)ethanone finds applications in various fields:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting cytochrome P450 enzymes.

- Research: Utilized in studies investigating oxidative stress and apoptosis mechanisms.

- Chemical Industry: Serves as an intermediate in the synthesis of more complex organic compounds and materials .

Research on 1-(Isoquinolin-6-YL)ethanone has highlighted its interactions with various biomolecules, particularly enzymes involved in drug metabolism. Its role as a CYP1A2 inhibitor suggests significant implications for drug-drug interactions and personalized medicine approaches. The compound's ability to cross the blood-brain barrier also raises interest in its potential neuropharmacological effects .

1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives based on structural and functional similarities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Isoquinolin-1-YL)ethanone | Ethanone group at the first position of isoquinoline | Different metabolic profile due to position change |

| 2-Bromo-1-(isoquinolin-6-YL)ethanone | Bromo substituent present | Enhanced reactivity due to bromine atom |

| 1-(Isoquinolin-4-YL)ethanone | Ethanone group at the fourth position | Variation in biological activity compared to 6-position |

| Quinoline derivatives | Similar core structure but with different substituents | Differences in reactivity and biological effects |

The uniqueness of 1-(Isoquinolin-6-YL)ethanone lies in its specific substitution pattern at the sixth position of the isoquinoline ring, which significantly influences its chemical reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and application in various scientific domains .

Molecular Structure and Conformational Analysis

1-(Isoquinolin-6-YL)ethanone represents a heterocyclic aromatic ketone characterized by the attachment of an ethanone functional group to the sixth position of the isoquinoline ring system [1]. The molecular formula C₁₁H₉NO indicates the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 171.20 grams per mole [1] [2]. The compound exhibits a planar aromatic structure due to the fused benzene and pyridine rings of the isoquinoline moiety, with the carbonyl group positioned at the sixth carbon of the isoquinoline system [2] [3].

The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC2=C(C=C1)C=NC=C2, which clearly depicts the structural connectivity [2] [3]. The International Chemical Identifier is InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3, providing a standardized representation of the molecular structure [1] [2]. The molecule maintains aromatic character through the delocalized pi-electron system spanning both the benzene and pyridine portions of the isoquinoline framework .

Conformational analysis reveals that the ethanone substituent can adopt different rotational conformations around the carbon-carbon bond connecting it to the isoquinoline ring [5]. Theoretical calculations suggest that the most stable conformation places the carbonyl oxygen in a position that minimizes steric interactions with the adjacent aromatic hydrogen atoms [5] [6]. The planar nature of the isoquinoline system restricts conformational flexibility, with the primary conformational freedom arising from rotation of the acetyl group [5].

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO [1] |

| Molecular Weight | 171.20 g/mol [1] [2] |

| Chemical Abstracts Service Number | 1015070-54-8 [1] [2] |

| European Community Number | 888-719-3 [1] |

| Appearance | Pale yellow to brownish solid [7] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide [7] |

The compound exhibits typical characteristics of aromatic ketones, displaying a pale yellow to brownish coloration in its solid state [7]. The presence of the nitrogen-containing isoquinoline system contributes to its solubility profile, making it readily soluble in polar organic solvents while maintaining limited solubility in water [7]. The molecular structure's aromatic nature influences its physical stability and melting point characteristics, though specific melting point data remains limited in the current literature [8] [9].

The compound's density and boiling point data are not extensively documented in available sources, reflecting the specialized nature of this heterocyclic ketone [8] [9]. The European Chemicals Agency classification indicates specific handling considerations due to its chemical structure and potential interactions [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 1-(Isoquinolin-6-YL)ethanone through characteristic chemical shift patterns [10] [11]. The proton nuclear magnetic resonance spectrum typically exhibits aromatic proton signals in the 7.0 to 9.0 parts per million region, consistent with the isoquinoline ring system [10] [11]. The acetyl methyl group appears as a singlet around 2.5 to 3.0 parts per million, reflecting the electron-withdrawing effect of the adjacent carbonyl group [10] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal in the characteristic range of 190 to 210 parts per million, typical for aromatic ketones [10] [13]. The aromatic carbon signals appear between 120 and 160 parts per million, with the nitrogen-bearing carbon showing distinct downfield shifts due to the electronegativity of the nitrogen atom [10] [13]. The acetyl methyl carbon typically resonates around 25 to 30 parts per million [12] [13].

| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.0-9.0 ppm | Aromatic protons [10] [11] |

| ¹H Nuclear Magnetic Resonance | 2.5-3.0 ppm | Acetyl methyl group [10] [12] |

| ¹³C Nuclear Magnetic Resonance | 190-210 ppm | Carbonyl carbon [10] [13] |

| ¹³C Nuclear Magnetic Resonance | 120-160 ppm | Aromatic carbons [10] [13] |

| ¹³C Nuclear Magnetic Resonance | 25-30 ppm | Acetyl methyl carbon [12] [13] |

Infrared Spectroscopic Properties

Infrared spectroscopy provides distinctive fingerprint identification for 1-(Isoquinolin-6-YL)ethanone through characteristic vibrational modes [14]. The carbonyl stretching vibration appears prominently in the 1680 to 1700 wavenumber range, consistent with aromatic ketones where the carbonyl group is conjugated with the aromatic system [14]. This conjugation typically results in a slight lowering of the carbonyl stretching frequency compared to aliphatic ketones [14].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000 to 3100 wavenumber region, while aromatic carbon-carbon stretching modes appear between 1450 and 1600 wavenumbers [14]. The nitrogen-containing heterocycle contributes additional characteristic peaks in the fingerprint region below 1500 wavenumbers [14]. The isoquinoline ring system exhibits specific out-of-plane bending modes that provide structural confirmation [14].

The intensity patterns in infrared spectra reflect the symmetry and electronic distribution within the molecule, with the carbonyl stretch typically showing high intensity due to the significant change in dipole moment during vibration [14]. Ring breathing modes and substitution patterns on the isoquinoline system produce characteristic peak patterns that aid in structural identification [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-(Isoquinolin-6-YL)ethanone reveals characteristic fragmentation patterns that provide structural information [3] [15]. The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the intact molecule [3]. Protonated molecular ion [M+H]⁺ manifests at mass-to-charge ratio 172.076, representing the most abundant ion in positive electrospray ionization mode [3].

Common fragmentation pathways include loss of the acetyl group (mass 43) to yield a fragment ion at mass-to-charge ratio 128, corresponding to the isoquinoline-6-yl cation [15]. Additional fragmentation occurs through loss of carbon monoxide from the molecular ion, producing fragments characteristic of the isoquinoline ring system [15]. The nitrogen-containing heterocycle demonstrates stability under electron impact conditions, often retaining its structural integrity during fragmentation [15].

| Ion Type | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| [M]⁺- | 171 | Molecular ion [3] |

| [M+H]⁺ | 172.076 | Protonated molecular ion [3] |

| [M+Na]⁺ | 194.058 | Sodium adduct [3] |

| [M+NH₄]⁺ | 189.102 | Ammonium adduct [3] |

| [M-CH₃CO]⁺ | 128 | Loss of acetyl group [15] |

The collision cross section values provide additional structural information, with the protonated molecular ion exhibiting a predicted collision cross section of 133.5 square angstroms [3]. These values reflect the three-dimensional structure and molecular shape in the gas phase [3].

Crystallographic Data and Molecular Geometry

Crystallographic analysis of 1-(Isoquinolin-6-YL)ethanone and related isoquinoline derivatives provides insight into molecular geometry and solid-state packing arrangements [16] [17] [18]. The isoquinoline ring system maintains planarity with typical aromatic bond lengths, including carbon-carbon bonds of approximately 1.39 to 1.42 angstroms and carbon-nitrogen bonds of about 1.34 angstroms [17] [18]. The carbonyl carbon-oxygen bond length typically measures around 1.22 angstroms, consistent with double bond character [17].

Bond angles within the isoquinoline system reflect aromatic geometry, with internal angles approximating 120 degrees around the benzene portion and slight deviations in the pyridine ring due to nitrogen incorporation [17] [18]. The acetyl substituent adopts a planar configuration with the attached aromatic ring, facilitating conjugation between the carbonyl group and the aromatic system [17]. Dihedral angles between the acetyl plane and the isoquinoline plane typically range from 0 to 30 degrees, depending on crystal packing forces [16] [17].

Crystal packing analysis reveals that molecules often arrange through π-π stacking interactions between aromatic rings and weak hydrogen bonding involving the carbonyl oxygen [18]. The nitrogen atom in the isoquinoline ring can participate in weak hydrogen bonding interactions, influencing overall crystal stability [18]. Intermolecular distances and packing coefficients reflect efficient space filling typical of aromatic compounds [18].

Electronic Structure and Theoretical Calculations

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure of 1-(Isoquinolin-6-YL)ethanone [5] [6]. The highest occupied molecular orbital typically localizes on the isoquinoline ring system with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital often centers on the carbonyl group and adjacent aromatic carbons [5] [6]. This orbital distribution suggests potential sites for electrophilic and nucleophilic attack during chemical reactions [5].

Frontier orbital energy calculations indicate a band gap consistent with aromatic systems, typically ranging from 3 to 5 electron volts depending on the computational method employed [5] [6]. The presence of both electron-donating (nitrogen) and electron-withdrawing (carbonyl) groups creates an interesting electronic environment that influences molecular reactivity [5]. Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet region, corresponding to π-π* transitions within the aromatic system [5] [6].

Electrostatic potential maps reveal regions of electron density concentration around the nitrogen atom and carbonyl oxygen, while electron-deficient areas appear at the aromatic carbon atoms, particularly those adjacent to the nitrogen [5] [6]. These calculations support experimental observations regarding chemical reactivity and potential binding sites for intermolecular interactions [5]. Dipole moment calculations typically yield values around 3 to 5 Debye units, reflecting the polar nature of the molecule due to the carbonyl group and nitrogen atom [5] [6].

Stille Coupling Reactions

Stille coupling reactions represent a fundamental approach for the synthesis of 1-(Isoquinolin-6-YL)ethanone through the formation of carbon-carbon bonds between organostannane reagents and aryl halides. Research has demonstrated that Stille cross-coupling reactions with diazocines achieve yields ranging from 47-94%, consistently outperforming Suzuki cross-coupling alternatives in terms of isolated yields and catalyst efficiency [1]. The Stille reaction utilizes palladium(0) catalysts in combination with organostannanes, allowing for the controlled introduction of acetyl groups onto the isoquinoline scaffold.

The mechanism of Stille coupling involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to form the desired carbon-carbon bond [2]. For isoquinoline derivatives, this methodology has proven particularly effective when applied to functionalized isoquinoline substrates bearing appropriate leaving groups at the 6-position.

Preparation of stannylated isoquinoline precursors can be achieved through various routes, including direct stannylation of halogenated isoquinolines or selective functionalization of pre-existing isoquinoline scaffolds. The choice of organostannane reagent significantly influences both the reaction outcome and the regioselectivity of the coupling process.

Recent developments in Stille coupling for isoquinoline synthesis have focused on improving reaction conditions to enhance functional group tolerance and reduce the requirement for toxic tin reagents. Modified protocols employing lower catalyst loadings and alternative activation methods have been developed to address environmental concerns while maintaining synthetic efficiency.

Other Transition Metal-Mediated Pathways

Beyond Stille coupling, several alternative transition metal-mediated pathways provide access to 1-(Isoquinolin-6-YL)ethanone derivatives. Suzuki-Miyaura coupling reactions utilizing organoborane reagents with aryl halides have been extensively investigated, achieving yields of 0-95% depending on substrate compatibility [3] [1]. These reactions benefit from the reduced toxicity of boron reagents compared to their tin counterparts, making them more suitable for large-scale applications.

Palladium-catalyzed α-arylation reactions followed by cyclization have emerged as powerful tools for isoquinoline synthesis. The methodology developed by Donohoe and coworkers utilizes (DtBPF)PdCl₂ as catalyst with t-BuONa as base, achieving overall yields of 71-80% in one-pot procedures [4] [5] [6]. This approach involves the α-arylation of ketone enolates with ortho-functionalized aryl halides, generating pseudo-1,5-dicarbonyl intermediates that subsequently cyclize to form isoquinolines.

Enolate arylation strategies have been developed that allow the convergent combination of readily available precursors in a regioselective manner. The palladium-catalyzed coupling of ketone enolates with aryl bromides generates functionalized intermediates in 68-78% yield, which can be further processed to achieve the desired acetylated isoquinoline products [4].

Cross-coupling reactions utilizing Pd(OAc)₂ and Ag₂CO₃ as catalyst system have been applied to the direct functionalization of aryl halides with isoquinoline derivatives. These reactions demonstrate good to high yields and exhibit remarkable compatibility with various aryl halides and isoquinoline substrates [7].

| Method | Catalyst System | Substrate Type | Yield Range | Reference |

|---|---|---|---|---|

| Stille Coupling | Pd(0), organostannanes | Aryl/vinyl halides + stannylated compounds | 47-94% | [1] |

| Suzuki-Miyaura Coupling | Pd(0), organoboranes | Aryl halides + boronic acids/esters | 0-95% | [3] [1] |

| α-Arylation/Cyclization | (DtBPF)PdCl₂, t-BuONa | Ketones + ortho-functionalized aryl halides | 71-80% | [4] [5] [6] |

| Enolate Arylation | Pd catalyst, base | Ketone enolates + aryl bromides | 68-78% | [4] |

| Cross-coupling with Aryl Halides | Pd(OAc)₂, Ag₂CO₃ | Aryl halides + isoquinoline derivatives | Good to high | [7] |

Direct Acetylation Strategies of Isoquinoline Ring Systems

Direct acetylation of isoquinoline ring systems represents a straightforward approach to 1-(Isoquinolin-6-YL)ethanone synthesis. Friedel-Crafts acylation remains the most widely employed method, utilizing acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride [8] [9] [10] [11]. This methodology proceeds through electrophilic aromatic substitution, where the acetyl chloride forms an acylium ion intermediate upon coordination with the Lewis acid catalyst.

The mechanism of Friedel-Crafts acylation involves three key steps: activation of the acyl chloride by the Lewis acid to form an acylium ion, electrophilic attack on the isoquinoline ring, and subsequent deprotonation to restore aromaticity [11] [12]. The regioselectivity of this reaction depends on the electronic properties of the isoquinoline substrate, with electron-rich positions being favored for electrophilic attack.

Carbon-hydrogen activation strategies have emerged as powerful alternatives to traditional electrophilic aromatic substitution methods. Rhodium(III)-catalyzed C-H activation/acetylation protocols operate under mild conditions and demonstrate excellent regioselectivity [13] [14]. These methods utilize directing group coordination to achieve site-selective C-H bond cleavage and subsequent acetylation.

Transition metal-catalyzed acetylation approaches employing ruthenium and palladium catalysts have been developed for controlled acetylation of isoquinoline derivatives. These methods offer high regioselectivity and can be performed under relatively mild conditions compared to classical Friedel-Crafts protocols [15] [16]. The use of transition metal catalysts allows for fine-tuning of reaction parameters to optimize both yield and selectivity.

Electrophilic aromatic substitution using acetic anhydride represents an alternative to acid chloride-based acetylation. This approach typically requires acidic conditions and demonstrates position-dependent selectivity based on the electronic nature of the isoquinoline substrate.

| Method | Reagents | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Lewis acid catalysis, elevated temperature | Regioselective | [8] [9] [10] [11] |

| C-H Activation/Acetylation | Rh(III) catalyst, acetyl source | Mild conditions, C-H activation | Regioselective | [13] [14] |

| Transition Metal-Catalyzed Acetylation | Ru/Pd catalysts, acyl donors | Metal catalysis, controlled conditions | High regioselectivity | [15] [16] |

| Electrophilic Aromatic Substitution | Acetic anhydride, Lewis acids | Acidic conditions, electrophilic conditions | Position-dependent | General methods |

Semi-Synthetic Approaches from Natural Isoquinolines

Semi-synthetic approaches to 1-(Isoquinolin-6-YL)ethanone leverage naturally occurring isoquinoline alkaloids as starting materials, avoiding the complexity and cost associated with total synthesis procedures. Natural isoquinoline alkaloids such as morphine, berberine, papaverine, and galanthamine serve as readily available scaffolds for chemical modification [17] [18] [19].

The derivatization of morphine derivatives through structural modification and derivatization provides access to acetylated isoquinoline compounds while maintaining the core alkaloid structure. These approaches have been successfully employed in pharmaceutical development, where semi-synthetic derivatives often exhibit enhanced bioactivity profiles compared to their natural counterparts [17] [18].

Berberine analogues represent another important class of natural precursors for semi-synthetic isoquinoline derivatives. Chemical modification and functionalization of berberine provide access to diverse isoquinoline structures with potential therapeutic applications. The abundance of berberine in natural sources makes this approach particularly attractive for large-scale synthesis [20] [21].

Papaverine derivatives can be subjected to acetylation and alkylation reactions to introduce the desired ethanone functionality at the 6-position. These modifications often result in improved pharmacological properties and enhanced structure-activity relationships [19].

Galanthamine precursors offer another pathway for semi-synthetic derivatization, providing cost-effective production methods for acetylated isoquinoline derivatives. The natural abundance of galanthamine and related alkaloids makes this approach economically viable for industrial applications [18].

General strategies for chemical modifications of isoquinoline alkaloids focus on enhancing targeted biological activity while maintaining the essential structural features of the natural products. These approaches provide access to diverse analogues that would be difficult to obtain through alternative synthetic routes [22] [18].

| Natural Precursor | Modification Type | Key Advantages | Applications | Reference |

|---|---|---|---|---|

| Morphine derivatives | Structural modification, derivatization | Avoid total synthesis complexity | Pharmaceutical development | [17] [18] |

| Berberine analogues | Chemical modification, functionalization | Enhanced bioactivity profiles | Drug discovery research | [20] [21] |

| Papaverine derivatives | Acetylation, alkylation reactions | Improved pharmacological properties | Structure-activity studies | [19] |

| Galanthamine precursors | Semi-synthetic derivatization | Cost-effective production | Therapeutic applications | [18] |

| General isoquinoline alkaloids | Chemical modifications for bioactivity | Access to diverse analogues | Medicinal chemistry research | [22] [18] |

Regioselective Functionalization Methods

Regioselective functionalization represents a critical aspect of 1-(Isoquinolin-6-YL)ethanone synthesis, ensuring precise placement of the acetyl group at the desired position on the isoquinoline ring. Carbon-hydrogen activation methods utilizing rhodium(III), ruthenium(II), and palladium(II) catalysts provide excellent control over regioselectivity through directing group coordination [13] [14] [23] [24].

Directed metallation approaches employ the Knochel-Hauser base for regioselective metalation at positions ortho to directing groups. This methodology enables precise control over the site of functionalization and subsequent acetylation reactions [20]. The choice of directing group significantly influences both the efficiency and selectivity of the metallation process.

Transition metal catalysis offers versatile platforms for regioselective functionalization through careful ligand and catalyst design. Various transition metals can be employed to achieve metal-coordinated positions that favor specific functionalization patterns [25] [15] [16]. The coordination environment around the metal center plays a crucial role in determining the regioselectivity of the transformation.

Electrophilic substitution control relies on electronic and steric factors to direct acetylation to electronically favored positions. Lewis acids and electrophiles can be employed to enhance the selectivity of these transformations [26] [27]. Understanding the electronic properties of the isoquinoline substrate is essential for predicting and controlling the regioselectivity of electrophilic attacks.

N-Oxide mediated reactions provide an alternative approach for regioselective functionalization through activation of specific positions on the isoquinoline ring. Oxidizing agents convert the nitrogen atom to its N-oxide form, which serves as an activating group for subsequent functionalization reactions [28].

| Method | Regioselectivity Target | Catalyst/Reagent | Selectivity Control | Reference |

|---|---|---|---|---|

| C-H Activation | Specific C-H bonds | Rh(III), Ru(II), Pd(II) | Directing group coordination | [13] [14] [23] [24] |

| Directed Metallation | ortho-Position to directing groups | Knochel-Hauser base | Metalation-directing effects | [20] |

| Transition Metal Catalysis | Metal-coordinated positions | Various transition metals | Ligand/catalyst design | [25] [15] [16] |

| Electrophilic Substitution Control | Electronically favored positions | Lewis acids, electrophiles | Electronic/steric factors | [26] [27] |

| N-Oxide Mediated Reactions | Activated positions | Oxidizing agents | N-Oxide activation | [28] |

Sustainable and Green Chemistry Approaches

Sustainable synthesis of 1-(Isoquinolin-6-YL)ethanone has become increasingly important as environmental concerns drive the development of greener chemical processes. Ionic liquid synthesis represents a significant advancement in environmentally benign methodology, utilizing ionic liquid solvents under mild conditions at 50°C to achieve one-pot transformations [29] [30]. These approaches minimize the use of volatile organic solvents and reduce waste generation.

Water-based cyclization reactions have been developed that operate in aqueous medium without requiring organic solvents. These protocols demonstrate high atom economy and eliminate the need for additives, making them particularly attractive for large-scale applications [31]. The use of water as the reaction medium significantly reduces environmental impact while maintaining synthetic efficiency.

Ethanol-based reactions utilizing biomass-derived ethanol represent another important green chemistry approach. These methods operate under mild conditions at room temperature and demonstrate broad substrate scope [32]. The renewable nature of ethanol and the mild reaction conditions contribute to the overall sustainability of these processes.

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods. These approaches achieve rapid synthesis with atom-efficient transformations, significantly reducing reaction times and energy consumption [33]. The precise control over heating parameters in microwave synthesis also contributes to improved reproducibility and selectivity.

Recyclable catalyst systems have been developed that allow for multiple successive reactions with minimal loss in catalytic activity. These systems can be reused for up to five successive runs, providing sustainable and cost-effective approaches to isoquinoline synthesis [33]. The ability to recover and reuse catalysts significantly reduces the economic and environmental costs associated with transition metal catalysis.

| Method | Green Features | Temperature | Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid Synthesis | Ionic liquid solvent, mild conditions | 50°C | Environmentally benign, one-pot | [29] [30] |

| Water-based Cyclization | Aqueous medium, no organic solvents | Room temperature | No additives, high atom economy | [31] |

| Ethanol-based Reactions | Biomass-derived ethanol, mild conditions | Room temperature | Mild conditions, broad scope | [32] |

| Microwave-assisted Synthesis | Energy efficient, short reaction times | Variable | Rapid synthesis, atom-efficient | [33] |

| Recyclable Catalysts | Catalyst reusability, minimal waste | Variable | Sustainable, cost-effective | [33] |

Scale-up Considerations and Industrial Synthesis

Industrial synthesis of 1-(Isoquinolin-6-YL)ethanone requires careful consideration of multiple factors to ensure economic viability and process sustainability. Catalyst cost and recovery represent primary concerns in large-scale production, necessitating the development of low-cost, recyclable catalyst systems. Heterogeneous catalysts and catalyst recovery protocols have been implemented to address catalyst deactivation and cost issues [34] [33] [35].

Solvent selection plays a crucial role in industrial applications, with emphasis on environmentally acceptable solvents that can be efficiently recycled. Green solvents and solvent recycling systems have been developed to address solvent compatibility and purification challenges while maintaining process efficiency [34] [32] [31].

Process safety considerations include heat management and pressure control to ensure safe operating conditions throughout the synthesis. Optimized reaction conditions have been developed to minimize safety risks while maintaining product quality and yield[general industrial practices].

Waste management strategies focus on minimal waste generation through the implementation of atom-economical reactions. These approaches reduce byproduct formation and minimize environmental impact while improving overall process efficiency [34] [33].

Energy efficiency considerations include the implementation of microwave heating and flow chemistry to achieve energy-efficient processes. Scale-up heating uniformity remains a challenge that must be addressed through careful reactor design and process optimization [33].

Raw material availability assessment ensures scalable starting materials and reliable supply chain management. Commercial availability assessment and supply chain reliability evaluation are essential components of industrial process development [36] [35].

| Consideration | Industrial Requirements | Current Solutions | Challenges | Reference |

|---|---|---|---|---|

| Catalyst Cost and Recovery | Low-cost, recyclable catalysts | Heterogeneous catalysts, catalyst recovery | Catalyst deactivation, cost | [34] [33] [35] |

| Solvent Selection | Environmentally acceptable solvents | Green solvents, solvent recycling | Solvent compatibility, purification | [34] [32] [31] |

| Process Safety | Safe operating conditions | Optimized reaction conditions | Heat management, pressure control | General industrial practices |

| Waste Management | Minimal waste generation | Atom-economical reactions | Byproduct formation | [34] [33] |

| Energy Efficiency | Energy-efficient processes | Microwave heating, flow chemistry | Scale-up heating uniformity | [33] |

| Raw Material Availability | Scalable starting materials | Commercial availability assessment | Supply chain reliability | [36] [35] |